2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Overview
Description
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzothiophene ring and cyano groups, making it a valuable intermediate for the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
The primary targets of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, JNK2 and JNK3, by binding to their ATP-binding site . The unique binding mode involves the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. The inhibition of JNK2 and JNK3 can therefore have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Result of Action
The result of the compound’s action is the inhibition of JNK2 and JNK3 kinases . This inhibition can lead to changes in the MAPK signaling pathway and subsequently affect various cellular processes. For instance, it can lead to the suppression of cell proliferation or the induction of apoptosis, depending on the cellular context.
Biochemical Analysis
Biochemical Properties
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of c-Jun N-terminal kinases (JNK2 and JNK3), which are involved in various cellular processes including inflammation and apoptosis . The compound interacts with the ATP-binding site of these kinases, forming hydrogen bonds and hydrophobic interactions that inhibit their activity . This inhibition can modulate signaling pathways and cellular responses, making it a valuable tool in studying these processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, particularly those involving JNK2 and JNK3 . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as cell proliferation, differentiation, and apoptosis. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes. The compound binds to the ATP-binding site of JNK2 and JNK3, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating signaling pathways involved in inflammation and apoptosis. Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by these kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models of cancer . These effects include prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit JNK activity without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes cytochrome P450-mediated oxidation . The metabolites are then conjugated with glucuronic acid and excreted in the urine. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on JNK2 and JNK3 . The compound may also localize to specific organelles, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . This reaction proceeds under mild conditions and can be carried out in a one-pot synthesis, making it convenient for laboratory and industrial applications.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the one-pot synthesis method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide undergoes various chemical reactions, including:
Substitution: The cyano groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl cyanoacetate, phenacyl bromide, and triethylamine . The reactions are typically carried out in solvents such as ethanol under reflux conditions.
Major Products
The major products formed from the reactions of this compound include a variety of heterocyclic compounds with potential biological activities .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antitumor agent, with studies demonstrating its inhibitory effects on various cancer cell lines.
Materials Science:
Biological Research: The compound’s ability to form various heterocyclic derivatives makes it a useful tool for studying biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide include:
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methylphenoxy)acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-((2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Uniqueness
The uniqueness of this compound lies in its ability to form a wide range of heterocyclic derivatives with diverse biological activities. Its structure allows for regioselective reactions, making it a versatile intermediate for the synthesis of complex molecules.
Properties
IUPAC Name |
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-6-5-11(16)15-12-9(7-14)8-3-1-2-4-10(8)17-12/h1-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPDESAYGWLKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167697 | |
Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73227-84-6 | |
Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73227-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.